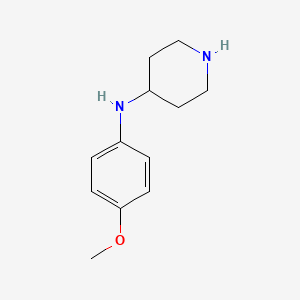

N-(4-methoxyphenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNFEMTWSJTTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428098 | |

| Record name | N-(4-methoxyphenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-54-5 | |

| Record name | N-(4-methoxyphenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)piperidin-4-amine typically involves the reductive amination of 4-piperidone with 4-methoxyaniline. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride and an acid catalyst like acetic acid . The reaction conditions generally include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Secondary amines with reduced piperidine ring.

Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

N-(4-methoxyphenyl)piperidin-4-amine is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance, studies have shown that related compounds can inhibit the growth of various tumors by targeting specific pathways involved in cell proliferation and survival .

Analgesic Properties

The analgesic activity of piperidine derivatives is well-documented. This compound may possess similar properties, making it a candidate for pain management therapies. Research has demonstrated that compounds with a piperidine structure can modulate pain pathways effectively, providing relief in both acute and chronic pain conditions .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including antipsychotic and antidepressant activities. This compound's structural similarities to established neuroleptics suggest it may have potential as a treatment for psychiatric disorders . Studies on related compounds have indicated efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study 1: Anticancer Research

A study published in the International Journal of Novel Research and Development highlighted the synthesis and evaluation of piperidine derivatives for their anticancer properties. The findings suggested that modifications to the piperidine structure could enhance cytotoxicity against specific cancer cell lines .

Case Study 2: Analgesic Efficacy

In another research effort focusing on analgesic compounds, derivatives of piperidine were tested in animal models to assess their pain-relieving effects. The results indicated significant analgesic activity comparable to established opioid medications, suggesting that this compound could be developed further for pain management applications .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below summarizes key structural analogs, their substituents, biological activities, and synthetic applications:

Key Structural and Functional Differences

Substituent Effects :

- Methoxy vs. Chloro/Nitro Groups : The 4-methoxyphenyl group enhances solubility and hydrogen-bonding capacity compared to electron-withdrawing chloro/nitro substituents, which may improve pharmacokinetics . Chloro/nitro derivatives are more commonly intermediates (e.g., in domperidone synthesis) .

- Amide vs. Amine Derivatives : N-(4-Methoxyphenyl)pentanamide (amide) exhibits reduced toxicity compared to the parent amine, highlighting the role of functional groups in safety profiles .

- Biological Activity Trends: Antitumor Activity: Methoxyphenyl derivatives with fused heterocycles (e.g., pyrrolo-pyrimidines) show nanomolar GI50 values, whereas chloro-substituted analogs lack reported antitumor activity .

Biological Activity

N-(4-methoxyphenyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyphenyl group. This specific substitution pattern is crucial for its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may further influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound can modulate the activity of these targets, leading to significant biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Activation : It has been shown to activate specific receptors that could lead to therapeutic effects in various conditions .

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of piperidine derivatives, including this compound. For instance:

- Antifungal Activity : The compound has demonstrated potent antifungal effects against strains such as Candida spp. and Aspergillus spp., with minimum inhibitory concentration (MIC) values indicating significant efficacy .

- Antibacterial Activity : It has also shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential .

Case Studies

- Antifungal Efficacy : A study evaluated various piperidine derivatives for antifungal activity against clinical isolates. This compound was part of a library that exhibited promising results against Candida albicans, supporting its potential use in treating fungal infections .

- Cancer Therapeutics : Research into the anticancer properties of piperidine derivatives has revealed that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines. This compound was included in studies that assessed its ability to inhibit tumor growth through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure can enhance its biological activities. Key findings include:

- Substituent Effects : Electron-donating groups on the phenyl ring significantly increase antibacterial activity, while specific alkyl substitutions on the piperidine ring improve antifungal efficacy .

| Substituent | Activity Type | Effect |

|---|---|---|

| Methoxy | Antifungal | Increases potency against Candida spp. |

| Bromo | Antibacterial | Enhances inhibition against Gram-positive bacteria |

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Guidelines : Document exact stoichiometry, solvent batch (e.g., anhydrous ethanol vs. 95%), and purification steps (e.g., column chromatography gradients). Publish detailed NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent). Use third-party validation via collaborative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.